![molecular formula C11H16N2O B1273528 3-amino-N-isobutylbenzamide CAS No. 81882-64-6](/img/structure/B1273528.png)
3-amino-N-isobutylbenzamide
Overview
Description
3-amino-N-isobutylbenzamide is a compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known as A-317491.
Synthesis Analysis
The synthesis of benzamide derivatives, which includes 3-amino-N-isobutylbenzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for 3-amino-N-isobutylbenzamide is 1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-amino-N-isobutylbenzamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Synthesis
3-amino-N-isobutylbenzamide is a chemical compound with the molecular formula C11H16N2O . It’s used in chemical synthesis , and its properties such as molecular weight and InChI key are important for chemists in their research .
Catalyst in Benzamide Derivatives Synthesis
This compound can be used in the synthesis of benzamide derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Pharmaceutical Applications
Benzamide derivatives, which can be synthesized using 3-amino-N-isobutylbenzamide, are found in potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .
Industrial Applications
Amide compounds, including those derived from 3-amino-N-isobutylbenzamide, are widely used in industries such as paper, plastic, and rubber .
Agricultural Applications
Amide compounds are also used in agricultural areas .
6. Intermediate Product in Therapeutic Agents Synthesis Amide compounds are used as an intermediate product in the synthesis of therapeutic agents .
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, use personal protective equipment as required, and avoid eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for 3-amino-N-isobutylbenzamide are not mentioned in the search results, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . This suggests that 3-amino-N-isobutylbenzamide could have potential applications in these areas.
properties
IUPAC Name |
3-amino-N-(2-methylpropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZQGUCOQSFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393808 | |
Record name | 3-amino-N-isobutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-isobutylbenzamide | |
CAS RN |
81882-64-6 | |
Record name | 3-amino-N-isobutylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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